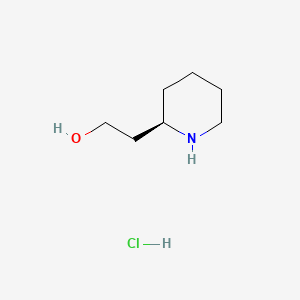

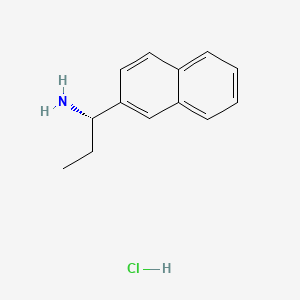

(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

-(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride, also known as S-Naproxen, is a pharmaceutical compound used in the treatment of pain, inflammation, and fever. It is a derivative of naproxen, a non-steroidal anti-inflammatory drug (NSAID) that has been used for decades to treat a variety of conditions. S-Naproxen is a prodrug of naproxen, meaning that it is metabolized in the body to its active form, naproxen. In addition to its anti-inflammatory properties, S-Naproxen has been found to have a variety of other applications, including as an anticonvulsant, antiemetic, and antineoplastic.

科学的研究の応用

Heterocyclic Naphthalimides Applications

Naphthalimide compounds, possessing a naphthalene framework, have shown significant promise in medicinal applications due to their interaction with biological molecules. Their applications span anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory treatments. Naphthalimide derivatives have been explored for their potential as artificial ion receptors, fluorescent probes, diagnostic agents, and cell imaging agents, showcasing a wide range of medicinal and biological applications (Huo-Hui Gong et al., 2016).

Environmental Impact and Biodegradation

Naphthalene and its derivatives' environmental impact has been a subject of research, with studies investigating their sources, emissions, and potential for biodegradation. Research has highlighted the ubiquity of naphthalene in the environment and its classification as a possible human carcinogen. The critical review of its sources and exposures emphasizes the need for further investigation into naphthalene's environmental impact and effective mitigation strategies (C. Jia & S. Batterman, 2010).

Advances in Naphthalene Degradation

The degradation of naphthalene, especially by microbial means, has been an area of active research. Studies on strains like Pseudomonas putida ND6 have delved into the genetic and biochemical pathways enabling naphthalene degradation, shedding light on potential environmental remediation strategies (F. Song et al., 2018).

Genotoxicity and Biological Effects

The genotoxic potential of naphthalene derivatives has also been extensively reviewed, with findings suggesting varied effects across different test systems. While some studies report naphthalene's potential cytotoxicity and clastogenicity in vitro, in vivo studies tend to show a lack of genotoxic effects, indicating the complexity of its biological interactions and the potential for species-specific responses (P. Fowler et al., 2018).

Corrosion Inhibition

Naphthalene derivatives have been explored as corrosion inhibitors, with studies highlighting their effectiveness in protecting metals in various environments. The presence of nitrogen atoms and aromatic rings in these compounds allows for strong chelating complexes with metal atoms, demonstrating their utility in anticorrosive applications (C. Verma et al., 2021).

特性

IUPAC Name |

(1S)-1-naphthalen-2-ylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N.ClH/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2,14H2,1H3;1H/t13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQRODCNABQFFX-ZOWNYOTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC2=CC=CC=C2C=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC2=CC=CC=C2C=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride | |

CAS RN |

1810074-89-5 |

Source

|

| Record name | 2-Naphthalenemethanamine, α-ethyl-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1810074-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile](/img/structure/B591887.png)